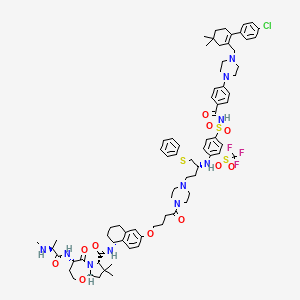
PROTAC Bcl-xL degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Bcl-xL degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Bcl-xL protein, a member of the Bcl-2 family. This compound is significant in cancer research due to its ability to induce apoptosis in cancer cells by targeting and degrading Bcl-xL, which is often overexpressed in various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Bcl-xL degrader-1 involves the conjugation of a Bcl-xL ligand binding group, a linker, and an IAP E3 ligase binding group. The synthetic route typically includes the following steps:
Synthesis of Bcl-xL Ligand: The Bcl-xL ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: The linker is attached to the Bcl-xL ligand through a nucleophilic substitution reaction.
E3 Ligase Binding Group Attachment: The final step involves attaching the E3 ligase binding group to the linker through another nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, and employing purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC Bcl-xL degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the Bcl-xL ligand binding group.
Substitution: Nucleophilic substitution reactions are common during the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates during synthesis and the final this compound compound .
Applications De Recherche Scientifique
PROTAC Bcl-xL degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer cell survival and to develop targeted cancer therapies
Apoptosis Studies: The compound helps in understanding the mechanisms of apoptosis and the role of Bcl-xL in inhibiting cell death.
Drug Development: It serves as a lead compound for developing new drugs targeting Bcl-xL and other Bcl-2 family proteins.
Biological Research: The compound is used in various biological assays to study protein-protein interactions and protein degradation pathways.
Mécanisme D'action
PROTAC Bcl-xL degrader-1 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to Bcl-xL and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. This degradation disrupts the anti-apoptotic function of Bcl-xL, promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
DT2216: Another PROTAC targeting Bcl-xL, but with different linker and E3 ligase binding groups.
753b: A dual degrader targeting both Bcl-xL and Bcl-2, showing improved potency and reduced toxicity.
WH244: A second-generation degrader with enhanced potency for degrading Bcl-xL and Bcl-2.
Uniqueness
PROTAC Bcl-xL degrader-1 is unique due to its specific design that targets Bcl-xL with high selectivity and potency. It shows significant toxicity towards human platelets and MyLa 1929 cells, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C76H96ClF3N10O11S3 |
|---|---|
Poids moléculaire |
1514.3 g/mol |
Nom IUPAC |
(4S,7S,9aS)-N-[(1R)-6-[4-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-4-oxobutoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1 |
Clé InChI |
HHMCHRRZMCHLLA-PYINPHMPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CC[C@H](CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
SMILES canonique |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


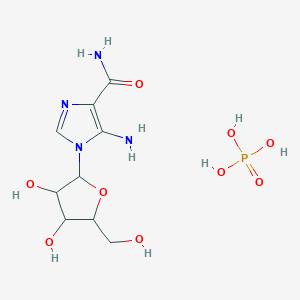
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
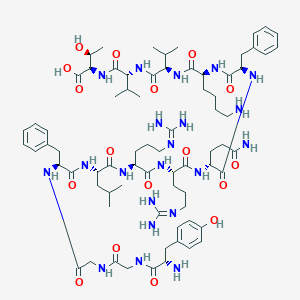
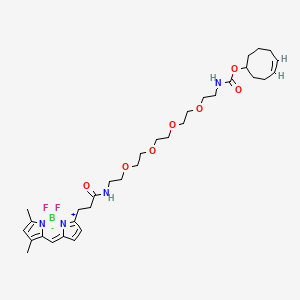
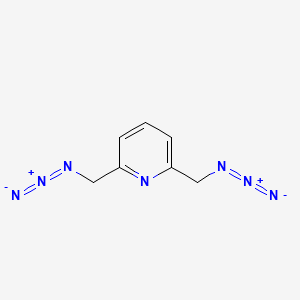
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
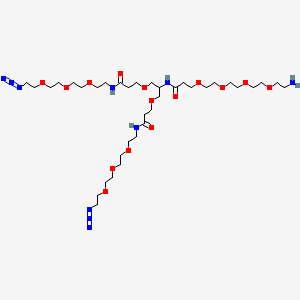
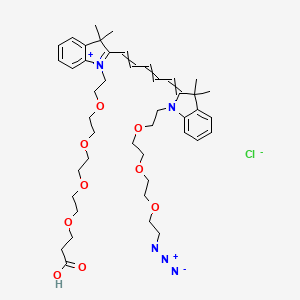
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
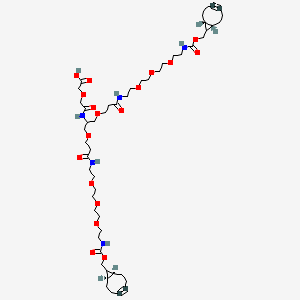
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
